(2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate
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Overview
Description
(2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate is a complex organic compound characterized by multiple benzoyloxy groups attached to a methyloxolan ring This compound is notable for its stereochemistry, which is indicated by the (2S,3R,4R,5R) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate typically involves the esterification of the corresponding alcohol with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and benzoic acid.
Reduction: Reduction of the ester groups can lead to the formation of primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the benzoyloxy groups.
Major Products Formed
Hydrolysis: Produces alcohols and benzoic acid.
Reduction: Yields primary alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a prodrug, where the benzoyloxy groups can be enzymatically cleaved to release active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate involves the hydrolysis of the ester bonds to release active compounds. These active compounds can interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The pathways involved may include inhibition of inflammatory mediators or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl acetate
- (2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl propionate
Uniqueness
The uniqueness of (2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate lies in its specific stereochemistry and the presence of multiple benzoyloxy groups. These features confer distinct reactivity and functional properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C34H28O9 |
---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
[(4R)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27?,28?,33?,34-/m1/s1 |
InChI Key |
QJZSLTLDMBDKOU-UCTRTBNKSA-N |
Isomeric SMILES |
C[C@]1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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